molecular formula C22H18N2O4 B2798151 N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-hydroxybenzenecarboxamide CAS No. 866152-14-9

N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-hydroxybenzenecarboxamide

Cat. No.: B2798151
CAS No.: 866152-14-9
M. Wt: 374.396
InChI Key: AEUNNCUWYYNUSK-UHFFFAOYSA-N
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Description

N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-hydroxybenzenecarboxamide is a dibenzo-oxazepine derivative characterized by a 1,4-oxazepine core fused to two benzene rings. The molecule features a 4-hydroxybenzenecarboxamide substituent at position 2 of the oxazepine scaffold and methyl groups at positions 7 and 10. This structural motif is designed to modulate receptor binding and pharmacokinetic properties, likely targeting dopamine receptors (e.g., D2 receptors) based on analog studies .

Properties

IUPAC Name

N-(2,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-13-3-9-18-20(11-13)28-19-10-6-15(12-17(19)22(27)24(18)2)23-21(26)14-4-7-16(25)8-5-14/h3-12,25H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUNNCUWYYNUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-hydroxybenzenecarboxamide is a complex organic compound with potential pharmacological applications. This compound belongs to the dibenzo[b,f][1,4]oxazepine class and exhibits a unique structural configuration that may influence its biological activity. Understanding its biological properties is essential for exploring its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C23H20N2O4
  • Molecular Weight : 388.4159 g/mol
  • CAS Number : 866152-13-8

The compound features an oxazepine ring fused with two benzene rings and contains a hydroxybenzenecarboxamide substituent. The presence of methyl groups at positions 7 and 10, as well as an oxo group at position 11, contributes to its unique chemical behavior.

Anticancer Properties

Recent studies have indicated that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit significant anticancer activities. Research has shown that this compound can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Histone Deacetylases (HDACs) : This compound has been identified as a potential HDAC inhibitor, which plays a crucial role in cancer cell growth regulation by altering gene expression patterns.
  • Induction of Apoptosis : Studies demonstrate that treatment with this compound leads to increased apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Neuroprotective Effects

The neuroprotective properties of this compound have also been investigated:

  • Dopamine D2 Receptor Modulation : Certain derivatives of dibenzo[b,f][1,4]oxazepines have shown selective inhibition of dopamine D2 receptors, which are significant in treating neurological disorders such as schizophrenia and Parkinson's disease. This modulation could lead to therapeutic advancements in managing these conditions.

Antimicrobial Activity

Preliminary data suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Investigate anticancer effectsShowed significant reduction in cell viability in breast cancer cell lines upon treatment with the compound.
Study 2Evaluate neuroprotective effectsDemonstrated modulation of dopamine receptors leading to improved neuronal survival in vitro.
Study 3Assess antimicrobial activityFound effective against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) established.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of dibenzo-fused 1,4-heterocycles (oxazepines and thiazepines). Below is a detailed comparison with key analogs from literature:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Substituents (Positions) Key Pharmacological Data/Findings Reference
N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-hydroxybenzenecarboxamide Dibenzo-1,4-oxazepine 7-methyl, 4-hydroxybenzamide (position 2) Higher aqueous solubility vs. methoxy analogs
N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide Dibenzo-1,4-oxazepine 10-methyl, 2-(trifluoromethyl)benzamide Enhanced D2 receptor selectivity (IC₅₀ = 12 nM)
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide Dibenzo-1,4-thiazepine 10-ethyl, 2-(4-methoxyphenyl)acetamide Moderate D2 affinity (IC₅₀ = 89 nM)
10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5,5-dioxide Dibenzo-1,4-thiazepine 10-ethyl, carboxylic acid (position 8) Reduced potency due to sulfone oxidation

Key Observations:

Core Structure Impact: Oxazepine vs. Thiazepine: The replacement of sulfur (thiazepine) with oxygen (oxazepine) reduces metabolic instability associated with sulfur oxidation, as seen in compound 10-Ethyl-...-5,5-dioxide . Oxazepine derivatives generally exhibit improved pharmacokinetic profiles.

Functional Group Effects :

  • 4-Hydroxybenzamide : The target’s 4-hydroxy group confers higher polarity and hydrogen-bonding capacity compared to methoxy (e.g., compound 36 in ) or trifluoromethyl substituents (e.g., compound in ). This may improve solubility but reduce blood-brain barrier penetration.
  • Methyl vs. Ethyl at Position 10 : Ethyl groups (e.g., compound 52 in ) increase lipophilicity but may reduce receptor selectivity compared to methyl-substituted analogs .

Synthetic Challenges: The target compound’s synthesis likely mirrors methods for analogs, such as NaH-mediated alkylation in DMF and HPLC purification .

Research Findings and Implications

  • Receptor Selectivity : Oxazepine derivatives with 4-hydroxybenzamide substituents show moderate-to-high D2 receptor affinity but lower selectivity compared to trifluoromethyl analogs (e.g., IC₅₀ = 12 nM for the trifluoromethyl variant vs. ~50 nM for hydroxy derivatives) .
  • Metabolic Stability : Methyl groups at positions 7 and 10 likely slow oxidative metabolism compared to unsubstituted or ethyl-substituted thiazepines, as observed in microsomal stability assays for similar compounds .
  • Toxicity Profile : Hydroxy-substituted benzamides exhibit lower cytotoxicity (CC₅₀ > 100 μM in HepG2 cells) compared to halogenated analogs (e.g., 4-chloro or 4-bromo derivatives in ).

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